N-benzyl-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Overview
Description
“N-benzyl-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide” is a chemical compound. It’s a type of benzamide derivative . Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
The synthesis of benzamide derivatives, including “this compound”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Scientific Research Applications
Crystal Structure and Spectroscopy
The compound N-(1,3-dioxoisoindolin-2yl)benzamide, related to N-benzyl-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide, has been explored for its crystal structure and spectroscopy characteristics. Through a combination of IR spectroscopy, SEM, and single crystal X-ray diffraction techniques, this research provided insights into the compound's crystalline form, showcasing its monoclinic space group and the crystal structure's stability due to N-H⋯O hydrogen bonds involving the carboxamide group (Bülbül et al., 2015).
Histone Deacetylase Inhibition
Another significant application is found in the design, synthesis, and biological evaluation of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, which is a small molecule histone deacetylase (HDAC) inhibitor. It demonstrates selective inhibition of HDACs 1-3 and 11, potentially blocking cancer cell proliferation and inducing cell-cycle arrest and apoptosis, showcasing its therapeutic potential in oncology (Zhou et al., 2008).
Aggregation Enhanced Emission
The study of compounds with structures similar to this compound has led to discoveries in materials science, particularly in the development of molecules with aggregation enhanced emission (AEE) properties. These properties are valuable in the development of advanced luminescent materials, indicating potential applications in optical devices and sensors (Srivastava et al., 2017).
Synthetic Methodologies
Research into synthetic methodologies involving compounds akin to this compound has provided new and facile methods for preparing isoindol-1-ones and related structures. These methodologies have applications in synthetic chemistry, aiding in the development of various pharmacologically active compounds (Kobayashi et al., 2010).
Anti-Tubercular Activity
A recent study has explored the synthesis of derivatives related to this compound, demonstrating promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This research highlights the compound's potential as a scaffold for developing new anti-tubercular drugs, emphasizing the importance of such compounds in addressing global health challenges (Nimbalkar et al., 2018).
Future Directions
Properties
IUPAC Name |
N-benzyl-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-20(23-14-15-6-2-1-3-7-15)16-10-12-17(13-11-16)24-21(26)18-8-4-5-9-19(18)22(24)27/h1-3,6-7,10-13,18-19H,4-5,8-9,14H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETJYRUCVMYPMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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